molecular formula C19H21N3O2 B2644257 3-(4-Methyl-1-piperazinyl)-1-(1-naphthyl)-2,5-pyrrolidinedione CAS No. 881484-49-7

3-(4-Methyl-1-piperazinyl)-1-(1-naphthyl)-2,5-pyrrolidinedione

Cat. No. B2644257
CAS RN: 881484-49-7
M. Wt: 323.396
InChI Key: IWIHQSRSVKEEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-1-piperazinyl)-1-(1-naphthyl)-2,5-pyrrolidinedione, also known as MPP, is a chemical compound that has been widely used in scientific research. MPP belongs to the class of pyrrolidine compounds and is commonly used as a chemical tool to study various biological processes. The compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

Molecular Interaction and Receptor Studies

  • CB1 Cannabinoid Receptor Interaction : Research has elucidated the molecular interaction of compounds similar in structure to 3-(4-Methyl-1-piperazinyl)-1-(1-naphthyl)-2,5-pyrrolidinedione with the CB1 cannabinoid receptor, focusing on antagonist behaviors and binding conformations (Shim et al., 2002). This study provides insights into how structural variations influence receptor interaction and antagonist activity.

Synthesis and Chemical Analysis

  • Derivatives for Synthetic-Polymer Fibres : A study on amino derivatives of naphthalic anhydride, which shares structural motifs with the chemical , was conducted to develop dyes for synthetic-polymer fibers, indicating the compound's potential utility in material science and textile engineering (Peters & Bide, 1985).

  • Prodrug Synthesis for Topical Delivery : Variants of 3-(4-Methyl-1-piperazinyl)-1-(1-naphthyl)-2,5-pyrrolidinedione have been evaluated as potential prodrugs for enhancing the topical delivery of therapeutic agents, demonstrating the compound's relevance in pharmaceutical formulations (Rautio et al., 2000).

Biological Activity and Pharmacological Potential

  • Enamine Derivatives of Natural Products : Synthesis of enamine derivatives of lapachol, including compounds structurally related to 3-(4-Methyl-1-piperazinyl)-1-(1-naphthyl)-2,5-pyrrolidinedione, explored for their biological activities against various biological assays, highlights the compound's potential in drug discovery and development (Oliveira et al., 2002).

Luminescent Properties and Electron Transfer

  • Photo-induced Electron Transfer : Novel piperazine substituted naphthalimide compounds, related to the structure of interest, were synthesized and their luminescent properties studied, revealing the potential use of such compounds in the development of fluorescent probes and materials science (Gan et al., 2003).

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-20-9-11-21(12-10-20)17-13-18(23)22(19(17)24)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIHQSRSVKEEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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